molecular formula C9H9Br2NO B3036518 2-bromo-N-(4-bromo-3-methylphenyl)acetamide CAS No. 349121-12-6

2-bromo-N-(4-bromo-3-methylphenyl)acetamide

Cat. No. B3036518
CAS RN: 349121-12-6
M. Wt: 306.98 g/mol
InChI Key: QXOXFFMJODGJDV-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-bromo-3-methylphenyl)acetamide, also known as BMBPA, is an organic compound that has been studied for its potential applications in scientific research. BMBPA is a versatile compound that can be used in a variety of different applications, from synthesis to biological studies.

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

2-Bromo-N-(4-bromo-3-methylphenyl)acetamide demonstrates notable molecular conformations and participates in supramolecular assembly. The study by Nayak et al. (2014) explores the structures of various halogenated N,2-diarylacetamides, including N-(4-bromo-3-methylphenyl)-2-phenylacetamide. These compounds exhibit chains of rings linked by a combination of N-H...O and C-H...π(arene) hydrogen bonds, indicating potential applications in molecular engineering and supramolecular chemistry (Nayak et al., 2014).

Antimicrobial Properties

2-Bromo-N-(4-bromo-3-methylphenyl)acetamide is utilized in the synthesis of compounds with antimicrobial properties. Fuloria et al. (2014) describe the synthesis of compounds derived from 2-(4-bromo-3-methylphenoxy)acetate and their evaluation for antibacterial and antifungal activities, highlighting the potential of this compound in pharmaceutical applications, specifically in developing new antimicrobial agents (Fuloria et al., 2014).

Synthesis of Derivatives with Biological Assessment

Ghazzali et al. (2012) conducted a study on the microwave-assisted synthesis of derivatives of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and their biological assessment. They characterized these products and evaluated their antimicrobial activity against various bacterial strains and fungal species. This research highlights the versatility of 2-bromo-N-(4-bromo-3-methylphenyl)acetamide in synthesizing derivatives with potential pharmacological uses (Ghazzali et al., 2012).

Anticonvulsant and Antidepressant Activities

Xie et al. (2013) investigated the anticonvulsant and antidepressant activities of derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide. This study provides insights into the potential therapeutic applications of compounds synthesized from 2-bromo-N-(4-bromo-3-methylphenyl)acetamide, particularly in the treatment of neurological disorders (Xie et al., 2013).

properties

IUPAC Name

2-bromo-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOXFFMJODGJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261868
Record name 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349121-12-6
Record name 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349121-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-bromo-3-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-3-methylaniline (10.08 g, 54.18 mmol) in 2N sodium hydroxide (200 mL) was treated with bromoacetyl chloride (5.00 mL, 60.8 mmol) as a solution in dichloromethane (200 mL) dropwise. After 15 minutes, the layers were separated. The organic phase was washed with 1N hydrochloric acid, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure to provide 11.75 g (71%) of the title compound as a tan solid. 1H NMR (300 MHz, CDCl3) δ 2.39 (s, 3H), 4.01 (s, 2H), 7.23 (m, 1H), 7.44 (d, 1H, J=2.4 Hz), 7.49 (d, 1H, J=8.8 Hz), 8.07 (br s, 1H); MS (DCI/NH3) m/e 306 (M+H)+.
Quantity
10.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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